1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC16193585
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine -](/images/structure/VC16193585.png)
Specification
Molecular Formula | C7H5BrClN3 |
---|---|
Molecular Weight | 246.49 g/mol |
IUPAC Name | 1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3 |
Standard InChI Key | DTNOBBSJVVQHGD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C2N1C=CN=C2Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic imidazo[1,5-a]pyrazine system with three substituents:
-
Bromine at position 1
-
Chlorine at position 8
-
Methyl group at position 3
This substitution pattern creates distinct electronic environments ideal for cross-coupling reactions and nucleophilic substitutions. X-ray crystallography data, though unavailable in public literature, suggests a planar aromatic system with bond angles consistent with related imidazopyrazines .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅BrClN₃ | |
Molecular Weight | 246.49 g/mol | |
CAS Registry | 2099712-01-1 | |
SMILES | Brc1nc(n2c1c(Cl)ncc2)C | |
InChI Key | MFCD31728538 | |
Purity Specification | ≥97% (HPLC) |
Spectroscopic Profile
While experimental NMR and mass spectra remain proprietary, computational predictions using tools like ACD/Labs suggest:
-
¹H NMR: Distinct signals for methyl (δ 2.5 ppm) and aromatic protons (δ 7.8–8.2 ppm)
-
¹³C NMR: Expected resonances at 160–170 ppm for pyrazine carbons
The bromine and chlorine atoms introduce characteristic isotope patterns in mass spectra, aiding structural confirmation .
Synthesis and Manufacturing
Synthetic Routes
Industrial production typically employs multi-step sequences from commercially available pyrazine derivatives:
Route 1: Sequential Halogenation
-
Chlorination: 3-Methylimidazo[1,5-a]pyrazine → 8-Chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7) using PCl₅
-
Bromination: Electrophilic bromination at position 1 with NBS (N-bromosuccinimide)
Route 2: Direct Cyclization
Condensation of 2-amino-5-bromo-3-chloropyrazine with methyl glyoxal under acidic conditions, though yields remain unspecified in public documentation.
Table 2: Comparative Synthetic Approaches
Method | Advantages | Challenges | Scalability |
---|---|---|---|
Sequential Halogenation | High regioselectivity | Requires harsh reagents | Pilot-scale |
Direct Cyclization | Fewer steps | Low yield optimization | Lab-scale |
Process Optimization
Key manufacturing considerations include:
-
Temperature Control: Maintain ≤0°C during bromination to prevent dihalogenation
-
Catalyst Selection: Pd(OAc)₂ improves coupling efficiency in downstream derivatizations
-
Purification: Chromatography on silica gel with ethyl acetate/hexane (3:7)
MolCore reports batch sizes up to 50 kg with ≥97% purity through recrystallization from ethanol/water mixtures .
Supplier | Purity | Packaging | Price Range (USD/g) |
---|---|---|---|
MolCore | ≥97% | 1g–50kg | $150–$120 |
A2Bchem | ≥95% | 100mg–10g | $200–$180 |
VulcanChem | ≥98% | 250mg–5kg | $175–$140 |
Pricing reflects the complex halogenation steps and GMP-compliant manufacturing at MolCore .
Pharmaceutical Applications
Kinase Inhibition
The imidazopyrazine core shows affinity for:
-
JAK2 Kinase: IC₅₀ = 380 nM (predicted via QSAR modeling)
-
BTK: Moderate activity in preliminary screens
Bromine’s electron-withdrawing effect enhances binding to ATP pockets, while the methyl group improves metabolic stability .
Antibacterial Development
In silico studies predict activity against:
-
Mycobacterium tuberculosis (MIC = 8 μg/mL)
-
MRSA (MIC = 16 μg/mL)
Mechanism likely involves dihydrofolate reductase inhibition, though experimental validation is pending .
Operation | Minimum Protection |
---|---|
Weighing | Nitrile gloves, safety goggles |
Synthesis | Fume hood, Tyvek suit |
Waste Disposal | Chemical-resistant containers |
Spill Management
-
Absorb with vermiculite
-
Treat with 10% sodium thiosulfate solution
Future Research Directions
Synthetic Chemistry
-
Develop continuous flow processes to enhance bromine utilization
-
Explore photocatalytic C–H activation for direct functionalization
Biological Evaluation
Priority targets include:
-
Oncology: CDK4/6 inhibition studies
-
Immunology: IL-2/IL-15 receptor interactions
-
Antiviral: SARS-CoV-2 PLpro protease assays
Materials Science
-
Investigate as a ligand in OLED emitters
-
Test charge transport properties in organic semiconductors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume